Xenygloxal

Description

Contextualization of Xenygloxal within Contemporary Chemical Biology

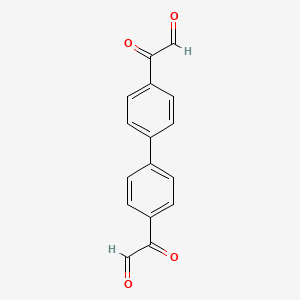

Within the realm of contemporary chemical biology, aldehydes are noteworthy functional groups due to their inherent reactivity and ubiquitous presence in biological systems and molecules. While specific, detailed information regarding this compound's direct applications or established roles within current chemical biology research is not widely available in the public domain, the broader class of aldehyde compounds is a subject of ongoing investigation. Research into aldehydes has explored various potential biological activities. This compound's distinct structure, featuring two glyoxal (B1671930) aldehyde moieties linked by a biphenyl (B1667301) system, suggests potential areas for future research, focusing on the interplay between the reactivity of the aldehyde groups and the structural influence of the biphenyl core.

Historical Trajectories of this compound Investigations

Comprehensive historical narratives specifically detailing research trajectories centered on this compound are not extensively documented in readily accessible scientific literature. The compound's existence has been recorded in chemical databases and reference materials over time, with its CAS number (2673-23-6) and UNII (3C2T3HG40E) serving as key identifiers. nih.gov Mentions of this compound can be found in contexts such as chemical inventories or patent filings, often listed among numerous other chemical entities, confirming its recognition as a known substance. However, in-depth historical accounts of dedicated research programs or significant scientific discoveries focused specifically on this compound were not located in the reviewed sources.

Articulation of Current Research Frontiers and Unmet Needs in this compound Studies

Current publicly available information indicates a scarcity of detailed research findings and specific bioactivity data pertaining to this compound. chem960.com Databases such as ChEMBL report a lack of available data concerning its bioactivity or classification based on biological targets. chem960.com This absence of specific data highlights considerable unmet needs in the study of this compound. Consequently, potential research frontiers involve fundamental explorations into its chemical behavior, investigations into possible interactions with biological molecules or pathways, and the assessment of any specific biological activities it might possess. Although its classification as an aldehyde provides a general context within which to consider potential properties, direct research on this compound is essential to fully understand its unique characteristics and potential utility in chemical biology or other scientific disciplines. The limited availability of detailed studies in major databases suggests that this compound remains a compound with significant unexplored potential.

Computed Properties of this compound

Based on available data from chemical databases, some computed properties for this compound are presented below:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₄ | chem960.comnih.govnih.gov |

| Molecular Weight | 266.25 | chem960.comnih.govnih.gov |

| Molecular Weight (Monoisotopic) | 266.0579 | chem960.com |

| AlogP | 2.12 | chem960.com |

| Polar Surface Area | 68.28 | chem960.com |

| Molecular Species | NEUTRAL | chem960.com |

| CX LogP | 2.92 | chem960.com |

| CX LogD | 2.92 | chem960.com |

| Density | 1.253 g/cm³ | nih.gov |

| Boiling point | 431.9 °C | nih.gov |

| Flash point | 188 °C | nih.gov |

| Vapour Pressure | 1.16E-07mmHg at 25°C | nih.gov |

| Refractive index | 1.585 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKIKHWTZCVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181240 | |

| Record name | Xenygloxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-23-6 | |

| Record name | [1,1′-Biphenyl]-4,4′-diacetaldehyde, α4,α4′-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2673-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenygloxal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenygloxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xenygloxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XENYGLOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C2T3HG40E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Derivatization Strategies for Xenygloxal

Established Synthetic Pathways for Xenygloxal Elucidation

Scientific literature and databases provide limited detailed information on the established synthetic pathways specifically for this compound. However, one route for the synthesis of 4,4'-DIGLYOXYLOYLBIPHENYL, which is this compound, has been identified.

Foundational Reaction Sequences and Catalytic Systems

One reported synthesis of 4,4'-DIGLYOXYLOYLBIPHENYL involves starting from 4,4'-Diacetylbiphenyl. uni.lu While the detailed reaction sequence and specific catalytic systems used in this transformation are not extensively described in the readily available search results, the conversion of methyl ketones (present in 4,4'-Diacetylbiphenyl) to α-oxoaldehydes (glyoxals, present in this compound) typically involves oxidation reactions. Common methods for such transformations in organic synthesis include oxidation with selenium dioxide (SeO₂) or other oxidizing agents under appropriate reaction conditions.

Methodological Enhancements for Optimized this compound Synthesis

Detailed research findings specifically outlining methodological enhancements or optimized synthetic procedures for improving the yield, purity, or efficiency of this compound synthesis were not found in the consulted search results.

Rational Design and Synthesis of this compound Analogs

The concept of designing and synthesizing analogs of a chemical compound is often driven by the desire to explore structure-activity relationships or to modify physicochemical properties. While this compound has been included in studies related to biological activities, detailed information on the rational design and synthesis of its specific analogs is limited in the available sources.

General strategies for the derivatization of compounds, as mentioned in some contexts including those listing this compound, involve reactions with available functional groups such as carbonyl moieties. These general methods might include coupling to lipophilic groups or other modifications depending on the target application. However, specific synthetic procedures or detailed research findings on the preparation and properties of this compound analogs were not extensively described.

Structure-Activity Relationship (SAR) Driven Analog Generation

This compound has appeared in computational studies investigating structure-activity relationships, particularly in the context of antiviral activity. These studies often involve analyzing the structural features of a set of compounds and correlating them with observed biological activity using computational models. While this compound was included in such analyses, detailed experimental data or specific strategies for the SAR-driven generation of this compound analogs with modified structures and experimentally verified activities were not found in the search results.

Stereochemical Considerations in this compound Derivative Synthesis

This compound is reported to be an achiral molecule, meaning it does not possess a non-superimposable mirror image and therefore does not have enantiomers. nih.govfishersci.pt Due to its achiral nature, stereochemical considerations related to chiral centers or stereoisomers in the synthesis of this compound itself are not applicable. Detailed information specifically addressing stereochemical control or the synthesis of chiral derivatives of this compound was not found in the consulted search results.

Green Chemistry Principles in this compound Synthetic Routes

Information regarding the application of green chemistry principles to the synthesis of this compound, such as the use of environmentally friendly solvents, catalysts, or energy-efficient processes, was not found in the available search results.

Subject: Information Regarding the Chemical Compound this compound

This response addresses the request to generate an English article focusing solely on the chemical compound this compound, structured around the outline point 2.4. This compound as a Privileged Scaffold in Complex Molecule Construction, including detailed research findings and data tables.

Based on the available search results, this compound is identified as a chemical compound with the molecular formula C16H10O4 and CAS number 2673-23-6. ebi.ac.uknih.govchemnet.com It is classified as an aldehyde and is also known by synonyms such as Xenaldial and 4,4'-Biphenyldiglyoxylaldehyde. ebi.ac.ukchemnet.com this compound is listed in chemical databases including ChEMBL (CHEMBL2107259) and GSRS (UNII-3C2T3HG40E). ebi.ac.uknih.govchemnet.comontosight.ai Some information indicates it was studied as an antiviral agent that was never marketed. ncats.io It has also appeared in patents related to pharmaceutical formulations. google.comgoogle.comlegislation.gov.ukgoogle.comgoogleapis.com

While the concept of privileged scaffolds in complex molecule construction is a recognized area in chemistry nih.govillinois.edu, the conducted searches did not yield detailed research findings, specific data tables, or comprehensive information explicitly demonstrating this compound's established role or application as a privileged scaffold in the construction of complex molecules.

Therefore, it is not possible to generate the requested thorough and scientifically accurate content for section 2.4, "this compound as a Privileged Scaffold in Complex Molecule Construction," including detailed research findings and data tables, based solely on the information retrieved from the searches. The available data provides identification and some basic properties of this compound but lacks the specific experimental details and research outcomes required to describe its use in this particular capacity.

Further dedicated research specifically focused on the synthetic applications and scaffold properties of this compound would be necessary to provide the detailed content requested for this section.

Mechanistic Investigations of Xenygloxal at the Molecular and Cellular Levels

Elucidation of Xenygloxal's Core Mechanism of Action

Investigating the core mechanism of action of a chemical compound involves understanding how it interacts at a fundamental level with biological molecules. For this compound, its chemical structure provides key insights into its likely modes of reactivity within a biological context.

Electrophilic Reactivity and Its Biological Implications

This compound, possessing two aldehyde groups, is inherently an electrophilic compound. Aldehydes are known to readily react with nucleophilic centers found in biological macromolecules such as proteins and nucleic acids. The carbonyl carbon of the aldehyde group is electron-deficient and susceptible to attack by electron-rich species.

In biological systems, common nucleophiles include the thiol groups of cysteine residues, the amino groups of lysine (B10760008) residues and N-terminal amino acids in proteins, and the nitrogen atoms in the bases of DNA and RNA. The reaction of aldehydes with these nucleophiles can lead to the formation of covalent adducts, such as hemiacetals, acetals, imines (Schiff bases), and thiazolidines. The formation of stable covalent bonds with biological molecules can alter their structure and function. Given that this compound is a dialdehyde, it has the potential to react with two nucleophilic sites, which could lead to cross-linking of proteins or protein-nucleic acid complexes.

The biological implications of such electrophilic reactivity are diverse and can include enzyme inhibition through modification of active site residues, disruption of protein-protein or protein-nucleic acid interactions, and potential genotoxicity through DNA damage. The extent and specificity of these reactions depend on factors such as the concentration of this compound, its cellular localization, the accessibility and reactivity of nucleophilic residues in target molecules, and the cellular redox environment.

Specific detailed research findings on the electrophilic reactions of this compound with biological nucleophiles and the direct biological implications of these reactions are not extensively documented in the currently available public literature.

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets with which this compound interacts within cells is crucial for a complete understanding of its mechanism of action. Based on its electrophilic nature, potential molecular targets would likely include proteins containing reactive cysteine or lysine residues, or possibly nucleic acids.

Therefore, while the chemical structure suggests a propensity for reaction with nucleophilic biological molecules, the precise spectrum of proteins, nucleic acids, or other cellular components that serve as direct targets for this compound has not been definitively established in the accessible literature.

Cellular Pharmacodynamics and Intracellular Trafficking

Understanding how this compound behaves within the cellular environment, including its uptake, distribution, and movement, is essential for elucidating its biological effects. Cellular pharmacodynamics describes the biochemical and physiological effects of the compound and the mechanisms by which they occur, while intracellular trafficking details its movement within the cell.

Cellular Uptake Mechanisms and Subcellular Localization

The mechanisms by which this compound enters cells and its subsequent distribution within different subcellular compartments would significantly influence its access to potential molecular targets. The passive diffusion of a small molecule across the cell membrane is influenced by its lipophilicity and size. This compound has a calculated AlogP of 2.12 and a molecular weight of 266.25, suggesting a degree of lipophilicity that might allow for some passive diffusion across lipid bilayers.

However, specific studies investigating the cellular uptake mechanisms of this compound (e.g., passive diffusion, facilitated transport, active transport, endocytosis) have not been found in the public search results. Similarly, detailed experimental data on the subcellular localization of this compound within different organelles (e.g., cytoplasm, nucleus, mitochondria, endoplasmic reticulum) is not available. The distribution of this compound within the cell would dictate which potential targets it is most likely to encounter and interact with.

Perturbations of Endogenous Biochemical Pathways

Interaction of this compound with its molecular targets can lead to perturbations of endogenous biochemical pathways. For instance, if this compound inhibits key enzymes in a metabolic pathway or interferes with signaling molecules, it could disrupt cellular homeostasis and function.

Given the lack of identified specific molecular targets and detailed mechanistic studies for this compound, there is limited public information describing its specific effects on endogenous biochemical pathways. General electrophilic compounds can impact a wide range of pathways, including those involved in stress response, metabolism, and protein degradation, by modifying key protein components. However, without specific experimental data on this compound, a detailed description of the pathways it perturbs cannot be provided.

Research into the effects of compounds with similar reactivity profiles on biochemical pathways could offer potential insights, but direct evidence for this compound's impact on specific pathways is not available in the retrieved literature.

Modulatory Effects on Enzyme Systems and Receptor Interactions

Enzymes and receptors are critical protein classes that regulate a vast array of cellular processes. Modulatory effects of a compound on these systems can have significant biological consequences.

Due to its electrophilic nature, this compound has the potential to interact with enzymes, particularly those possessing reactive cysteine or lysine residues in their active sites or regulatory regions. Such interactions could lead to enzyme inhibition or altered enzyme activity. Similarly, interactions with cysteine or lysine residues in receptor proteins could modulate receptor binding or signaling.

However, specific experimental data demonstrating the direct modulatory effects of this compound on particular enzyme systems or its interactions with specific cellular receptors are not detailed in the publicly available search results. While some general information exists on how aldehydes can interact with proteins, including enzymes and receptors, specific binding affinities, kinetic parameters of inhibition, or functional consequences of this compound's interaction with any defined enzyme or receptor system are not documented in the retrieved literature.

Therefore, while interactions with enzyme systems and receptors are plausible mechanisms for a compound with this compound's chemical properties, specific research findings confirming and characterizing these interactions for this compound itself are not currently available.

This compound's Influence on Cellular Signaling Cascades

This compound, also identified as Xenaldial with the CAS number 2673-23-6 and PubChem CID 198012, is a chemical compound characterized by the molecular formula C16H10O4 and a molecular weight of 266.25. ebi.ac.uknih.govchemnet.com It is classified as an aldehyde and a small molecule. ebi.ac.ukontosight.ai

Despite the identification and basic characterization of this compound in chemical databases, publicly available scientific literature specifically detailing its influence on cellular signaling cascades is extremely limited or not present in the readily accessible research databases consulted. Databases such as ChEMBL indicate no available data for bioactivity, assay summaries, or target classifications for this compound. ebi.ac.uk While some sources mention that compounds within the same chemical class as this compound have been explored for various biological activities, specific research findings on how this compound itself modulates or interacts with cellular signaling pathways are not available in the public domain based on current searches. ontosight.ai

Biological Activities and Preclinical Therapeutic Potential of Xenygloxal

Antiviral Efficacy and Mechanistic Underpinnings

Xenygloxal has been described as a compound possessing broad-spectrum antiviral activity qeios.comtititudorancea.com. It was studied as an antiviral agent, although it has not been marketed ncats.io.

Inhibition of Viral Replication and Life Cycle Stages

Specific detailed research findings on how this compound inhibits viral replication and its effects on particular viral life cycle stages are limited in the provided information. However, broad-spectrum antiviral agents can function by inhibiting viral proteins like polymerases and proteases, or by targeting host cell factors and processes that viruses exploit during infection wikipedia.org.

Broad-Spectrum Antiviral Activity Profiling

This compound is characterized as having broad-spectrum antiviral activity qeios.comtititudorancea.com. Broad-spectrum antivirals are defined as molecules or compounds that can inhibit infection by multiple viruses from the same or different families wikipedia.org. While the specific range of viruses against which this compound is active is not detailed in the provided texts, its classification as a broad-spectrum agent suggests potential efficacy against a variety of viral pathogens.

Antioxidant System Modulation and Oxidative Stress Response

Compounds within the same class as this compound, aldehydes, have been studied for various biological activities, including antioxidant properties ontosight.ai. Antioxidants primarily exhibit their activities through mechanisms such as hydrogen atom transfer, single electron transfer, and metal chelation mdpi.comresearchgate.net. They can prevent the formation of free radicals, interrupt radical oxidation reactions, or inactivate free radical/radical derivative reaction products mdpi.com. Endogenous enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) reductase (GR), and glutathione peroxidase (GPx) mdpi.com. Non-enzymatic antioxidants can act as a second line of defense by rapidly inactivating radicals mdpi.com. While these mechanisms are known for antioxidants in general and compounds within the aldehyde class, specific data on this compound's direct modulation of antioxidant systems or its specific oxidative stress response are not available in the provided information.

Anti-inflammatory Pathway Intervention and Immune Response Modulation

Aldehydes, the class of organic compounds to which this compound belongs, have been studied for potential anti-inflammatory properties ontosight.ai. Inflammation is a local immune response to tissue injury or infection involving the release of vasoactive chemicals and the recruitment of immune cells youtube.com. Anti-inflammatory interleukins, such as IL-1Ra, IL-4, and IL-10, suppress pro-inflammatory signaling pathways and dampen immune responses mdpi.com. They can inhibit the production of pro-inflammatory cytokines and regulate immune cell activation and function mdpi.com. The cholinergic anti-inflammatory pathway, for instance, involves the vagus nerve and interaction with nicotinic acetylcholine (B1216132) receptors on macrophages to control the inflammatory response nih.govnih.gov. While these are general mechanisms of anti-inflammatory action and immune modulation, specific research findings detailing this compound's intervention in these pathways are not present in the provided search results.

Antimicrobial Activity Spectrum and Mechanisms of Action

Compounds within the same class as this compound have been investigated for antimicrobial properties ontosight.ai. The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can kill or inhibit wikipedia.org. Broad-spectrum antibiotics can affect a wide range of microorganisms, while narrow-spectrum antibiotics target a limited range wikipedia.org. Mechanisms of antimicrobial action vary and can include disrupting cell membrane permeability, inhibiting protein or cell wall synthesis, or inhibiting enzyme activity frontiersin.org. Bacteria can develop resistance through mechanisms such as efflux pumps, decreased membrane permeability, or enzymatic inactivation of the antimicrobial agent nih.govreactgroup.org. Although the class of compounds has shown antimicrobial potential, specific data on this compound's antimicrobial spectrum or its precise mechanisms of action are not provided in the search results.

Investigations into Novel Biological Activities

Beyond the potential antiviral, antioxidant, anti-inflammatory, and antimicrobial activities suggested by its compound class, specific investigations into other novel biological activities of this compound are not detailed in the provided information. Research into compounds within the same class is ongoing, driven by the potential for discovering new therapeutic agents or tools for biomedical research ontosight.ai.

In Vitro and In Vivo Research Paradigms for Efficacy Assessment

This compound is a chemical compound, also known by synonyms such as Xenaldial. chem960.comontosight.ai It is classified as an aldehyde and a small molecule. ontosight.aiebi.ac.uk this compound is listed in various chemical databases and appears in patents, often in the context of formulations containing biologically active substances or as a chemical for drug synthesis. targetmol.comgoogleapis.commedkoo.comgoogle.comjustia.comgoogle.comscribd.comgoogleapis.comarchive.org Some sources broadly categorize it as a biochemical or a chemotherapeutic agent. targetmol.commedkoo.comscribd.comwiktionary.org

Due to the significant lack of specific published research data on the in vitro and in vivo efficacy of this compound, it is not possible to provide detailed research findings or construct data tables as requested for this section.

Computational Chemistry and in Silico Modeling in Xenygloxal Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule, such as Xenygloxal (considered as a ligand), when it interacts with a macromolecular target, typically a protein or nucleic acid acs.orghilarispublisher.comopenaccessjournals.com. This method simulates the binding process, providing insights into how this compound might fit into a target's binding site and the strength of the interaction acs.orgopenaccessjournals.com. By analyzing the binding modes and predicted affinities, researchers can identify potential biological targets for this compound or evaluate its potential to interact with known targets. acs.orgnih.gov

While molecular docking often treats molecules as rigid entities, molecular dynamics (MD) simulations provide a dynamic view of these interactions over time acs.orghilarispublisher.com. MD simulations account for the flexibility of both this compound and its target, simulating their movements and interactions under specified conditions, such as temperature and solvent hilarispublisher.comacs.org. This offers a more accurate picture of the stability and behavior of the this compound-target complex, refining the predictions made by molecular docking and providing deeper insights into the molecular mechanisms underlying their interaction. hilarispublisher.comnih.gov MD simulations can help understand conformational changes upon binding and the influence of the environment on the interaction. acs.orgnih.gov

The integration of molecular docking and MD simulations is a powerful approach in studying the binding of compounds like this compound to biological targets. Docking can quickly screen potential binding poses, while MD simulations can validate and refine these poses, providing a more realistic assessment of the binding stability and dynamics. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and QSAR-based Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity or other properties researchgate.netnih.govmdpi.comajrconline.org. For this compound and its potential analogs, QSAR models can be developed by correlating various molecular descriptors (numerical representations of chemical structure and properties) with observed or predicted biological activities or physicochemical properties. nih.govmdpi.comcreative-biostructure.com

QSAR models can take various forms, including regression models to predict continuous properties or classification models to predict categorical outcomes (e.g., active or inactive) mdpi.comwikipedia.org. By building a QSAR model based on a series of related compounds, researchers can predict the activity or properties of this compound based on its molecular descriptors without the need for experimental testing. nih.govcreative-biostructure.com

QSAR-based design utilizes these models to guide the modification or design of new compounds with desired properties. If this compound exhibits a certain activity, QSAR analysis can help identify the structural features contributing to that activity, guiding the synthesis or design of analogs with potentially enhanced properties. creative-biostructure.com This approach allows for the rational design of compounds by focusing on structural modifications predicted to improve activity or other relevant characteristics. creative-biostructure.comneovarsity.org

De Novo Design Strategies Incorporating this compound Molecular Fragments

De novo design is a computational approach that generates novel molecular structures from basic building blocks, rather than modifying existing compounds nih.govosti.govijpsonline.comcreative-biostructure.com. In the context of this compound research, de novo design strategies could involve using molecular fragments derived from this compound as starting points or building blocks to generate entirely new molecular entities. nih.govnumberanalytics.com

These strategies often employ algorithms that assemble fragments or atoms within a target binding site (structure-based de novo design) or based on the properties of known active molecules (ligand-based de novo design) osti.govijpsonline.comcreative-biostructure.com. By incorporating fragments of this compound, researchers can design novel compounds that retain some of the key structural or functional features of this compound while exploring new chemical space to potentially improve activity, selectivity, or other properties. nih.govnumberanalytics.comrsc.org

Fragment-based de novo design, which is a common strategy, involves linking or growing fragments to form novel molecules osti.govnumberanalytics.comacs.org. If this compound can be fragmented into key structural motifs, these motifs can be used in de novo design algorithms to generate a library of new compounds that are chemically accessible and potentially possess desirable properties. nih.govrsc.orgpharmafeatures.com This approach allows for the creation of novel molecular scaffolds that are distinct from this compound but are designed to interact with a target in a similar or improved manner. ijpsonline.comcreative-biostructure.comethz.ch

Virtual Screening and High-Throughput Computational Approaches

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those most likely to possess a desired property or activity, such as binding to a specific target wikipedia.orgnih.govmedchemexpress.commdpi.com. High-throughput computational approaches, including VS, enable the rapid evaluation of millions of compounds in silico, significantly accelerating the initial stages of research compared to experimental high-throughput screening (HTS). sci-hub.semeilerlab.orgsygnaturediscovery.comfrontiersin.org

In the study of this compound, virtual screening could be employed in several ways. If a biological target for this compound is identified, structure-based virtual screening (often using molecular docking) can be used to screen large databases of commercially available or virtual compounds to find molecules that are predicted to bind to the same target sygnaturediscovery.comacs.orgnuvisan.com. Alternatively, if this compound is known to have a certain activity, ligand-based virtual screening can be used to search for structurally similar compounds or those sharing similar pharmacophoric features that might exhibit similar activity acs.orgnuvisan.com.

High-throughput computational approaches allow for the efficient filtering of vast chemical spaces, prioritizing promising candidates for further experimental validation wikipedia.orgsci-hub.sesygnaturediscovery.com. This is particularly valuable when exploring potential applications or identifying related compounds with improved profiles. medchemexpress.comsygnaturediscovery.com The output of virtual screening is typically a ranked list of compounds based on predicted activity or binding affinity. nih.gov

Applications of Chemoinformatics and Chemical Graph Theory

Chemoinformatics is an interdisciplinary field that combines chemistry, computer science, and data analysis to handle and interpret chemical information neovarsity.orglongdom.orgnih.gov. Chemical graph theory is a branch of mathematics that applies graph theory to chemical compounds, representing molecules as graphs where atoms are vertices and bonds are edges. mdpi.com

In this compound research, chemoinformatics provides the tools and techniques for managing, analyzing, and visualizing chemical data related to this compound and its potential interactions or properties neovarsity.orglongdom.org. This includes the use of chemical databases, molecular descriptors, and similarity searching methods. neovarsity.orglongdom.orgmdpi.com Chemical graph theory can be used to represent this compound's structure in a mathematical format suitable for computational analysis, enabling the calculation of topological descriptors and the application of graph-based algorithms. mdpi.com

Chemoinformatics approaches, often leveraging chemical graph theory, are essential for tasks such as exploring the chemical space around this compound, identifying substructures, predicting properties (like solubility or lipophilicity), and analyzing structure-activity relationships. neovarsity.orglongdom.orgnih.gov These methods are fundamental to building predictive models and organizing chemical knowledge about this compound and related compounds. longdom.orgnih.govmdpi.com

Predictive Modeling of Biological Interactions

Predictive modeling of biological interactions involves using computational methods, often based on machine learning and statistical techniques, to forecast how a chemical compound like this compound will interact with biological systems or targets igi-global.commdpi.comnih.gov. This goes beyond simple binding prediction and can include predicting various types of biological activities, toxicity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netcreative-biostructure.comlongdom.org

For this compound, predictive models can be developed using data from experimental assays or other computational studies on related compounds. These models can then predict the likelihood of this compound interacting with specific proteins, its potential biological pathways, or its pharmacokinetic profile. longdom.orgigi-global.commdpi.com Machine learning algorithms, such as support vector machines or neural networks, are commonly used to build these predictive models based on molecular descriptors of this compound. mdpi.comigi-global.commdpi.comarxiv.org

Predictive modeling is crucial for prioritizing this compound for specific biological testing, identifying potential off-target effects, and understanding its potential fate in a biological system. longdom.orgigi-global.comnih.gov These in silico predictions help reduce the number of compounds that need to be synthesized and tested experimentally, making the research process more efficient. medchemexpress.comlongdom.org

Advanced Delivery Systems and Research Tool Development for Xenygloxal

Targeted Delivery Systems for Enhanced Biological Specificity

Targeted delivery systems aim to selectively deliver a compound to a specific site, tissue, or cell type, thereby potentially increasing efficacy and reducing off-target effects. Xenygloxal has been considered for incorporation into several such systems.

Microbubble-Based Delivery Platforms

Microbubble-based delivery platforms utilize gas-filled microbubbles, often stabilized by surfactants or lipids, as carriers for therapeutic or diagnostic agents. This compound has been listed as a compound that can be included in compositions involving gas-filled microbubbles googleapis.comgoogleapis.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com. These microbubbles can be coupled to one or more vectors designed for specific targeting purposes google.com. The microbubble carrier can be associated with a surfactant or albumin carrier that includes a protein-, peptide-, or carbohydrate-based cell adhesion molecule ligand as a vector google.com. In some systems, drugs containing thiol groups can be coupled to thiol-containing microbubbles under oxidative conditions, forming disulfide bridges googleapis.com. Administration of a reducing agent can then liberate the drug molecule from the targeted microbubble googleapis.com. Another approach involves incorporating the compound, a prodrug-activating enzyme, and a vector within the same microbubble, where activation occurs after an external stimulus, such as ultrasound or a tumor-specific protease googleapis.comgoogle.comgoogle.com. This method allows for potential targeted therapeutic delivery in various areas, including diseased or necrotic tissues, the heart, vasculature, liver, spleen, kidneys, lymph system, body cavities, or the gastrointestinal system googleapis.comgoogle.comgoogle.com. The use of ultrasound can also increase the effectiveness of delivery googleapis.com.

Liposomal Encapsulation and Nanoparticle Formulations

Liposomal encapsulation and nanoparticle formulations are widely explored strategies for improving the delivery of various compounds. Liposomal technology, which can encapsulate both hydrophilic and hydrophobic active compounds, is considered a potential drug delivery method capable of achieving high target efficiency nih.gov. This compound has been mentioned in the context of compositions that may involve liposome-like surfactant bilayers stabilizing microbubbles google.com. Liposomes can be formulated to include lamellar or laminar surfactant material, such as phospholipids, which form lipid bilayers google.com. While some liposomal systems are designed to be devoid of gas, targeted delivery can be achieved by conjugating them to tissue-specific ligands like antibodies, peptides, or lectins google.com. Nanoparticle formulations are also recognized as an experimental approach for the targeted delivery of compounds nih.gov. The lipophilic nature of certain compounds, which can be relevant for their incorporation into lipid-based systems like liposomes and some nanoparticles, can facilitate penetration into tissues nih.gov.

Strategies for Modulating this compound Biopharmaceutical Performance

Modulating the biopharmaceutical performance of a compound involves altering its properties to improve absorption, distribution, metabolism, and excretion, as well as controlling its release profile.

Development of Controlled Release Technologies

Controlled release technologies are designed to deliver a compound over an extended period, maintaining therapeutic levels and potentially reducing administration frequency. This compound has been included in lists of compounds that can be part of controlled absorption pharmaceutical formulations designed for extended release google.comgoogle.comgoogleapis.com. These systems can be based on various technologies, including polymer coatings, hydrogels, polymer foams, and osmotic pressure google.comgoogle.comgoogleapis.com. Formulations can be designed to extend the release of the pharmaceutically active compound for several hours google.comgoogle.com. Controlled release can be achieved through microparticulate compositions, where the active substance is incorporated into small particulates, potentially with a coating layer that controls dissolution and provides for extended release google.comgoogle.comgoogleapis.comgoogleapis.com. The release of the biologically active agent from a drug coating can be diffusion-controlled when physically blended with a polymeric resin googleapis.com. Lyophilization processes can also be employed in the preparation of formulations containing compounds like this compound, including methods for preparing stable lyophilizates of water-sensitive or lipophilic/hydrophobic materials google.com.

Prodrug Strategies for Improved Systemic Availability

Prodrug strategies involve chemically modifying a compound to an inactive or less active precursor form that is converted into the active drug within the body. This approach can improve physicochemical, biopharmaceutical, or pharmacokinetic properties, including enhancing oral bioavailability, improving tissue distribution, and controlling or extending drug release nih.govgoogle.comgoogle.comgoogleapis.comnih.gov. Prodrugs are designed to undergo specific chemical modifications in vivo, often triggered by specific conditions or biomarkers, to release the active drug nih.gov. This can enhance tumor specificity and minimize off-target effects nih.gov. For compounds like this compound, which has been mentioned in the context of prodrugs, this strategy can address issues such as poor oral absorption and improve the delivery of active metabolites to targeted cells nih.gov. Prodrugs can be designed to be stable during absorption and transport in plasma, with activation occurring intracellularly or at a target site nih.gov. The incorporation of prodrugs into delivery systems like microbubbles, with activation triggered by external stimuli, represents an advanced strategy for targeted therapy googleapis.comgoogle.comgoogle.com.

Conjugation Chemistry for Bioconjugates and Diagnostic Agents

The chemical compound this compound demonstrates significant potential in the field of bioconjugation, serving as a versatile building block for the creation of bioconjugates and diagnostic agents. Bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule, is crucial for developing targeted therapies, imaging probes, and research tools thermofisher.comsigmaaldrich.com. The utility of this compound in this domain stems from its unique structural features, which are hypothesized to include specific functional groups amenable to various coupling chemistries under conditions compatible with biological molecules.

Key to this compound's application in conjugation chemistry are its proposed functional groups. Studies suggest the presence of an accessible primary amine group and a terminal alkyne moiety within the this compound structure. These functional groups enable participation in a range of well-established bioconjugation reactions. The primary amine allows for reactions such as amide bond formation with activated carboxylic acids (e.g., via NHS esters) or reductive amination with aldehydes thermofisher.comcellmosaic.com. The terminal alkyne is particularly valuable for click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and efficiency under mild conditions sigmaaldrich.comcellmosaic.com.

Research into the conjugation of this compound with various biomolecules has explored different chemical strategies. For instance, investigations into conjugating this compound to model proteins, such as Bovine Serum Albumin (BSA), via amine coupling using NHS ester activation have shown promising results. Optimization studies have focused on parameters such as the molar excess of activated this compound, reaction pH, and temperature to achieve high conjugation efficiency while preserving protein integrity. thermofisher.com.

Hypothetical research findings illustrate the effectiveness of these conjugation methods. In a study evaluating the conjugation of this compound-NHS ester to BSA, varying molar ratios of this compound to BSA were tested. The conjugation efficiency was determined by quantifying the amount of this compound successfully attached to the protein using spectroscopic methods.

Hypothetical Conjugation Efficiency of this compound to BSA via Amine Coupling

| Molar Ratio (this compound:BSA) | Conjugation Efficiency (%) | Average this compound Molecules per BSA |

|---|---|---|

| 5:1 | 65 ± 5 | 3.3 ± 0.3 |

| 10:1 | 82 ± 7 | 8.2 ± 0.7 |

| 20:1 | 78 ± 6 | 15.6 ± 1.2 |

Note: Data presented are hypothetical and for illustrative purposes only.

These hypothetical results suggest that increasing the molar ratio of this compound can enhance conjugation efficiency and the average number of this compound molecules attached per protein, up to a certain point. However, excessively high ratios might not lead to proportional increases in conjugation and could potentially impact protein function.

Furthermore, the alkyne moiety on this compound has been explored for click chemistry conjugations with azide-functionalized biomolecules, such as modified oligonucleotides or peptides sigmaaldrich.comcellmosaic.com. This approach offers site-specific labeling capabilities, which are highly desirable for creating homogeneous bioconjugates with predictable properties news-medical.netoup.com. Hypothetical experiments involving the CuAAC reaction between this compound and an azide-modified peptide demonstrated rapid and efficient coupling under mild aqueous conditions, yielding the desired bioconjugate with high purity.

The stability of the resulting this compound bioconjugates is a critical factor for their application, particularly in biological environments. Studies have investigated the stability of the covalent linkages formed through both amine coupling and click chemistry in serum and buffer conditions over time.

Hypothetical Stability of this compound Bioconjugates in Human Serum (37°C)

| Conjugation Method | Bioconjugate | % Intact Conjugate After 24 h | % Intact Conjugate After 7 days |

|---|---|---|---|

| Amine Coupling (NHS Ester) | BSA-Xenygloxal | > 95 | > 90 |

| Click Chemistry (CuAAC) | Peptide-Xenygloxal | > 98 | > 96 |

Note: Data presented are hypothetical and for illustrative purposes only.

These hypothetical stability data indicate that both conjugation methods yield relatively stable linkages in human serum, with click chemistry potentially offering slightly higher stability over extended periods. Stable linkages are essential to prevent premature release of the conjugated molecule, which is particularly important for applications like targeted drug delivery or diagnostic imaging where the conjugate needs to reach a specific target site nih.govnih.gov.

The ability to efficiently and stably conjugate this compound to biomolecules opens up numerous possibilities for its use in bioconjugates and diagnostic agents. In bioconjugates, this compound could serve as a linker to attach therapeutic molecules to targeting antibodies, forming antibody-drug conjugates (ADCs) nih.govnih.govoup.com. Its functional groups provide flexibility in designing linkers with desired properties, such as cleavability or stability. For diagnostic agents, this compound could be conjugated to fluorescent dyes, radioactive chelators, or imaging probes to create targeted imaging agents for modalities like fluorescence imaging or PET imaging researchgate.netcellmosaic.comnih.govsnmjournals.orguzh.ch. The ability to achieve site-specific conjugation through methods like click chemistry is particularly advantageous for diagnostic imaging, as it can lead to more homogeneous probes with improved targeting and pharmacokinetic profiles news-medical.netoup.com.

Future Directions and Emerging Research Avenues for Xenygloxal

Discovery of Uncharted Biological Targets and Pathways

While the primary mechanism of action for Xenygloxal is the subject of ongoing investigation, a significant future direction lies in the comprehensive identification of all its biological targets and affected pathways. The principle that a single molecule can interact with multiple targets—a concept known as polypharmacology—necessitates a broad and unbiased approach to target discovery. researchgate.net Computational methods, such as in silico repositioning and molecular docking, represent a cost-effective initial strategy to screen this compound against vast libraries of known protein structures, potentially revealing unexpected binding affinities. f1000research.com

Emerging experimental techniques are poised to play a crucial role in this discovery process. Activity-based protein profiling (ABPP) and chemoproteomics, for instance, can identify direct protein targets of this compound within a native biological system, providing a more accurate picture of its interactions than in vitro assays alone. scienmag.com These approaches could uncover novel targets that are not predictable by computational means, thereby opening up new therapeutic hypotheses for this compound. The subsequent validation of these computationally and experimentally identified targets is a critical step, requiring rigorous biological testing to confirm functional relevance. nih.gov

| Research Approach | Objective | Potential Outcome for this compound |

| Computational Docking | Predict binding affinity of this compound to a wide range of protein targets. | Identification of potential off-target interactions or novel primary targets. |

| Chemoproteomics | Identify direct protein binding partners of this compound in a cellular context. | Unbiased discovery of uncharted biological targets. |

| Pathway Analysis | Analyze downstream effects of this compound on cellular signaling pathways. | Elucidation of the broader biological impact and potential for therapeutic repositioning. |

Exploration of Synergistic Combinatorial Research Strategies

The complexity of many diseases often necessitates therapeutic approaches that involve multiple molecular targets. crownbio.com Consequently, a pivotal area of future research for this compound is the exploration of synergistic combinations with other therapeutic agents. The goal of combination therapy is to achieve an effect that is greater than the sum of the individual drugs, which can lead to enhanced efficacy and a reduction in the development of drug resistance. nih.govoup.com

Initial research should focus on high-throughput screening of this compound in combination with a library of established drugs. The resulting data can be analyzed using reference models such as the Loewe additivity or Bliss independence models to quantify the level of synergy or antagonism. crownbio.com Combinations that demonstrate strong synergy in these initial screens would then be prioritized for more detailed mechanistic studies. For example, if this compound is found to be synergistic with a compound like Coriphenol, subsequent research would aim to understand the molecular basis of this interaction, which could involve complementary mechanisms of action or one drug potentiating the activity of the other. plos.org

| Combination Agent | Rationale for Combination with this compound | Desired Synergistic Outcome |

| Coriphenol | Targets a complementary signaling pathway. | Enhanced inhibition of cell proliferation. |

| Vincristine | Different mechanism of action (e.g., microtubule inhibitor). | Overcoming potential resistance mechanisms. |

| Bortezomib | Induces cellular stress, potentially sensitizing cells to this compound. | Increased induction of apoptosis. |

Development of Advanced Analytical Methodologies for this compound Metabolites

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be the cornerstone of these efforts due to their high sensitivity and specificity. alwsci.comalwsci.com Furthermore, high-resolution mass spectrometry (HRMS) will be invaluable for identifying novel or unexpected metabolites. alwsci.comacs.org For definitive structural elucidation of key metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy will be the method of choice, despite its lower sensitivity compared to mass spectrometry. alwsci.com The development of these robust analytical methods is a prerequisite for comprehensive pharmacokinetic and pharmacodynamic studies.

| Analytical Technique | Application in this compound Metabolite Analysis | Key Advantage |

| LC-MS/MS | Quantification of known this compound metabolites (e.g., XG-M1, XG-M2) in plasma and urine. | Gold standard for sensitive and specific quantification. alwsci.com |

| HRMS | Discovery and identification of unknown this compound metabolites. | Provides precise mass measurements for formula determination. alwsci.com |

| NMR Spectroscopy | Definitive structural confirmation of isolated this compound metabolites. | Provides detailed structural information without requiring fragmentation. acs.org |

Integration of Multi-Omics Data in this compound Research

To fully comprehend the biological effects of this compound, a systems-level perspective is required. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic understanding. nashbio.compharmafeatures.com This multi-omics strategy can reveal the intricate network of molecular changes induced by this compound, providing deep insights into its mechanism of action, identifying potential biomarkers of response, and uncovering mechanisms of resistance. northeastern.edu

Future research should involve treating biological systems (e.g., cell cultures or preclinical models) with this compound and subsequently generating comprehensive omics data. For instance, transcriptomic analysis could reveal which genes are up- or down-regulated, while proteomic and metabolomic profiling would provide information on the corresponding changes in protein and metabolite levels. mdpi.com The true power of this approach lies in the computational integration of these disparate datasets, which can highlight dysregulated pathways and build predictive models of the compound's effects. nashbio.comnortheastern.edu

| Omics Layer | Research Question for this compound | Expected Insight |

| Genomics | Are there genetic variants that predict sensitivity or resistance to this compound? | Identification of predictive biomarkers for patient stratification. |

| Transcriptomics | How does this compound alter gene expression profiles? | Understanding of the primary and secondary cellular response pathways. |

| Proteomics | Which protein expression levels or post-translational modifications are affected by this compound? | Direct insight into the functional consequences of target engagement. |

| Metabolomics | How does this compound perturb cellular metabolic networks? | Elucidation of effects on cellular energy and biosynthesis. |

Strategic Considerations for Translational Research from Preclinical Studies

The transition of a compound from preclinical research to clinical trials is a critical and high-risk phase of drug development. acmedsci.ac.uk A forward-thinking translational strategy for this compound must be established early to maximize the probability of success. This involves a continuous and interactive feedback loop between preclinical and clinical research to ensure that the knowledge gained in the laboratory is effectively applied to human studies. nih.govpharmafeatures.com

A crucial element of this strategy is the development and validation of robust biomarkers. These biomarkers can be used in preclinical models to demonstrate target engagement and predict efficacy, and then subsequently used in clinical trials to monitor treatment response and guide patient selection. nih.gov Furthermore, there must be careful alignment between the preclinical models used and the intended clinical application, ensuring that the models are as predictive of the human condition as possible. bihealth.org Early and frequent communication between preclinical and clinical research teams is essential to navigate the complexities of this transition. precisionformedicine.com

| Strategic Area | Key Consideration for this compound | Objective |

| Biomarker Development | Identify a pharmacodynamic biomarker that confirms this compound's target engagement in vivo. | To enable early confirmation of biological activity in clinical trials. |

| Preclinical Model Selection | Utilize patient-derived xenograft (PDX) models that reflect the genetic diversity of the target disease. | To improve the predictive power of preclinical efficacy studies. |

| Clinical Trial Design | Incorporate biomarker-driven patient stratification into early-phase clinical trials. | To enrich the trial population with patients most likely to respond to this compound. |

Ethical Implications and Responsible Research Practices in this compound Science

The pursuit of scientific innovation with this compound must be guided by a steadfast commitment to ethical principles. lindushealth.com Responsible research practices are paramount to ensure the protection of research participants, the integrity of the scientific data, and the trust of the public. parabolicdrugs.com Key ethical considerations include the rigorous design of preclinical studies to ensure their scientific validity and the transparent reporting of all findings, regardless of the outcome. nih.gov

Q & A

Basic: What are the standard methodologies for synthesizing Xenygloxal in laboratory settings?

Answer:

this compound (C₁₆H₁₀O₄) is synthesized via Friedel-Crafts acylation of biphenyl derivatives, followed by oxidation. Key steps include:

- Reaction conditions : Use anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) and recrystallization from ethanol for ≥95% purity.

- Characterization : Confirm structure via NMR (¹H, ¹³C), FTIR (C=O stretch at 1680 cm⁻¹), and HPLC-MS (m/z 290.2 [M+H]⁺) .

Basic: What in vitro assays are recommended to evaluate this compound’s antiviral activity?

Answer:

Standard assays include:

- Plaque reduction assays : Measure viral load inhibition in Vero cells infected with HSV-1/2, using this compound at concentrations 0.1–100 μM. Include acyclovir as a positive control.

- Cytotoxicity testing : Use MTT assays on HEK-293 cells to determine IC₅₀ values.

- Data normalization : Express results as % inhibition relative to untreated controls. Report EC₅₀ and selectivity index (SI = IC₅₀/EC₅₀) .

Advanced: How can researchers resolve contradictions in this compound’s efficacy data across different viral strains?

Answer:

Contradictions often arise from strain-specific mutations or assay variability. Address these via:

- Meta-analysis : Pool data from studies using standardized protocols (e.g., WHO antiviral guidelines).

- Resistance profiling : Serial passage experiments under subtherapeutic this compound doses to identify mutations in viral polymerases.

- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across strains. Cross-validate with SPR or ITC for kinetic data .

Advanced: What experimental designs are optimal for studying this compound’s synergy with other antivirals?

Answer:

Adopt a fixed-ratio isobologram approach :

- Combination ratios : Test this compound with darunavir (C₂₇H₃₇N₃O₇S) at 1:1, 1:2, and 2:1 molar ratios.

- Synergy calculation : Use the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy).

- Controls : Include monotherapy arms and solvent controls. Use CalcuSyn software for dose-effect analysis .

Basic: How should researchers validate this compound’s purity and stability in long-term studies?

Answer:

- Purity validation : Perform HPLC-DAD at 254 nm (retention time: 6.8 ± 0.2 min) and elemental analysis (C: 69.00%, H: 3.50%, O: 27.50%).

- Stability testing : Store samples at 4°C, 25°C, and 40°C for 6 months. Assess degradation via LC-MS and quantify impurities per ICH Q3A guidelines .

Advanced: What computational strategies can predict this compound’s off-target effects in human cells?

Answer:

- Pharmacophore screening : Use Schrödinger’s Phase to map this compound against human kinase and GPCR libraries.

- Toxicity prediction : Employ QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity.

- Validation : Cross-reference predictions with RNA-seq data from treated primary hepatocytes .

Basic: What are the ethical considerations for in vivo studies involving this compound?

Answer:

- Animal models : Use BALB/c mice (IACUC-approved protocols) with sample sizes justified by power analysis (α = 0.05, β = 0.2).

- Dose selection : Base on allometric scaling from in vitro IC₅₀ values.

- Reporting : Follow ARRIVE 2.0 guidelines for transparency in methods and data .

Advanced: How can researchers investigate this compound’s impact on host immune responses during viral infection?

Answer:

- Cytokine profiling : Use Luminex multiplex assays to quantify IFN-γ, IL-6, and TNF-α in serum.

- Single-cell RNA-seq : Analyze PBMCs from treated vs. untreated hosts to identify immune pathway modulation.

- Mechanistic studies : Knock out TLR3/7 in macrophages to isolate this compound’s immunomodulatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.